Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro-
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Overview
Description
The compound “3’-NH23-5-CF3-ddU” is a synthetic nucleoside analog It is characterized by the presence of a trifluoromethyl group at the 5-position and an amino group at the 3’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3’-NH23-5-CF3-ddU” typically involves multiple steps:
Starting Material: The synthesis begins with a suitable uridine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of “3’-NH23-5-CF3-ddU” would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can occur at the trifluoromethyl group, converting it to a difluoromethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols are commonly used.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with fewer fluorine atoms.
Substitution: Substituted products with different nucleophiles attached to the amino group.
Scientific Research Applications
Chemistry
“3’-NH23-5-CF3-ddU” is used as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound is studied for its potential to inhibit viral replication by incorporating into viral DNA and causing chain termination .
Medicine
The compound is being investigated for its potential as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for drug development .
Industry
In the industrial sector, “3’-NH23-5-CF3-ddU” can be used in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of “3’-NH23-5-CF3-ddU” involves its incorporation into nucleic acids. Once incorporated, it disrupts the normal synthesis of DNA or RNA, leading to chain termination. This is particularly effective against rapidly dividing cells, such as cancer cells and viruses .
Comparison with Similar Compounds
Similar Compounds
3’-NH23-5-CF3-ddC: Similar structure but with a cytosine base instead of uracil.
3’-NH23-5-CF3-ddA: Similar structure but with an adenine base.
3’-NH23-5-CF3-ddG: Similar structure but with a guanine base.
Uniqueness
“3’-NH23-5-CF3-ddU” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the amino group increases its reactivity in nucleophilic substitution reactions .
Biological Activity
Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- is a modified nucleoside analog that has garnered attention in medicinal chemistry due to its unique structural modifications and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- is characterized by the presence of three fluorine atoms at the 3' position of the deoxyribose sugar. This trifluoromethyl modification enhances its stability and alters its interaction with biological systems compared to natural thymidine. Its chemical formula is C₁₃H₁₄F₃N₃O₅.
The biological activity of this compound primarily stems from its role as a nucleoside analog. It has been shown to interfere with DNA synthesis and replication processes, making it a candidate for antitumor therapies. The trifluoromethyl group may enhance its affinity for thymidine phosphorylase (TP), an enzyme involved in nucleotide metabolism, potentially leading to increased cytotoxicity against cancer cells.
Antitumor Properties
Thymidine analogs have been studied for their antitumor properties. Research indicates that compounds similar to Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- can exhibit varying degrees of activity against different cancer cell lines. For instance:
- In vitro studies have shown that certain derivatives can inhibit the proliferation of murine sarcoma 180 cells with effective doses (ED50) as low as 5 micromolar .
- The compound's structural modifications significantly impact its biological efficacy against various cancer types.
Interaction with Enzymes
Thymidine phosphorylase plays a crucial role in nucleotide metabolism and is overexpressed in several tumors, contributing to angiogenesis and metastasis. Studies have indicated that Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- can act as a non-competitive inhibitor of TP. Kinetic studies have shown significant inhibition with IC50 values comparable to known inhibitors .
Comparative Analysis of Related Compounds
A comparative analysis highlights how structural variations among thymidine analogs influence their biological activities:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Thymidine | Natural nucleoside | Essential for DNA synthesis |
Trifluorothymidine | Contains trifluoromethyl group | Exhibits antitumor activity |
Thymidine, 2',3'-didehydro-alpha,alpha,alpha-trifluoro | Didehydro modification | Altered metabolic stability |
3'-Amino-3'-deoxy-thymidine | Amino group at 3' position | Enhanced interaction with polymerases |
5-Fluoro-deoxyuridine | Fluorine at the 5-position | Used as a chemotherapeutic agent |
The unique trifluoromethyl modification in Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- distinguishes it from these compounds by potentially enhancing both its stability and biological activity while providing a novel mechanism for interaction with metabolic enzymes.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies demonstrated that Thymidine analogs could be effective in inhibiting the growth of various cancer cell lines. For example:
- Molecular Docking Studies : Molecular docking studies have suggested that Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- binds effectively to the active site of thymidine phosphorylase, providing insights into its mechanism of action as an inhibitor .
Properties
CAS No. |
87190-85-0 |
---|---|
Molecular Formula |
C10H12F3N3O4 |
Molecular Weight |
295.22 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12F3N3O4/c11-10(12,13)4-2-16(9(19)15-8(4)18)7-1-5(14)6(3-17)20-7/h2,5-7,17H,1,3,14H2,(H,15,18,19)/t5-,6+,7+/m0/s1 |
InChI Key |
XMGRPHZCXLUGMR-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)N |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)N |
Origin of Product |
United States |
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